molecular formula C7H8N2O2 B13091307 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one

3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one

Cat. No.: B13091307
M. Wt: 152.15 g/mol
InChI Key: ZDCTVHHZICKAJI-UHFFFAOYSA-N
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Description

3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and protein interactions, particularly in the context of cancer research.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of various client proteins . By inhibiting HSP90, the compound can disrupt the function of these client proteins, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring structure with similar chemical properties.

    Oxazolone: Another heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness

3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is unique due to its specific substitution pattern and the presence of both amino and isoxazole functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications in medicinal chemistry.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-amino-5,6-dihydro-4H-2,1-benzoxazol-7-one

InChI

InChI=1S/C7H8N2O2/c8-7-4-2-1-3-5(10)6(4)9-11-7/h1-3,8H2

InChI Key

ZDCTVHHZICKAJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(ON=C2C(=O)C1)N

Origin of Product

United States

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